5-Bromo-3-methoxy-1H-indazole

Analytical Chemistry Quality Control Synthetic Intermediate Procurement

This 5-bromo-3-methoxy-1H-indazole scaffold delivers a uniquely balanced reactivity profile: the C5 bromine enables efficient palladium-catalyzed Suzuki–Miyaura cross-coupling (more reactive than chloro analogs, more cost‑stable than iodo), while the C3 methoxy modulates electronic and hydrogen‑bonding properties critical for kinase hinge‑binding. Ideal for focused library synthesis, Buchwald–Hartwig amination sequences, and CYP1A2 inhibition studies. ≥97% purity, room‑temperature storage, and global availability make it a reliable, procurement‑ready building block.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
CAS No. 201483-49-0
Cat. No. B1464096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methoxy-1H-indazole
CAS201483-49-0
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCOC1=NNC2=C1C=C(C=C2)Br
InChIInChI=1S/C8H7BrN2O/c1-12-8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11)
InChIKeyABWHVHBGFZUYAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-methoxy-1H-indazole (CAS 201483-49-0): A Halogenated Indazole Building Block for Medicinal Chemistry Procurement


5-Bromo-3-methoxy-1H-indazole (CAS 201483-49-0) is a heterocyclic aromatic compound belonging to the indazole family, which consists of a benzene ring fused to a pyrazole ring [1]. The compound features a bromine atom at the 5-position and a methoxy group at the 3-position of the indazole core, with a molecular formula of C8H7BrN2O and a molecular weight of 227.06 g/mol . This substitution pattern renders it a valuable synthetic intermediate, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, enabling the construction of diverse indazole-based libraries for pharmaceutical research [2].

Why 5-Bromo-3-methoxy-1H-indazole Cannot Be Replaced by Unsubstituted or Differently Halogenated Indazole Analogs


Substitution of 5-bromo-3-methoxy-1H-indazole with unsubstituted indazole, 5-bromo-1H-indazole (lacking the 3-methoxy group), or alternative 3-methoxy-indazole scaffolds with different C5 halogenation (e.g., 5-iodo-, 5-chloro-, or 5-fluoro-3-methoxy-1H-indazole) is not functionally equivalent for procurement purposes [1]. The bromine atom at the 5-position provides a uniquely balanced reactivity profile for palladium-catalyzed cross-coupling reactions—more reactive than chlorine toward oxidative addition yet more stable and cost-effective than iodine for large-scale applications [2]. Meanwhile, the 3-methoxy group modulates both electronic properties and hydrogen-bonding capacity, which is critical when indazole serves as a hinge-binding motif in kinase inhibitor design [3]. The combined 5-bromo/3-methoxy substitution pattern therefore offers a specific balance of synthetic utility and pharmacophoric properties that cannot be recapitulated by simply substituting one component of the scaffold, making direct analog interchange problematic in both medicinal chemistry campaigns and analytical method development [1].

Quantitative Differentiation of 5-Bromo-3-methoxy-1H-indazole vs. Closest Analogs: Evidence for Procurement Decisions


Purity Specification: 5-Bromo-3-methoxy-1H-indazole Commercial Availability at ≥97% Purity

5-Bromo-3-methoxy-1H-indazole is commercially available from multiple reputable vendors with a standard purity specification of ≥97% . This represents the established commercial purity benchmark for this specific CAS registry number. In contrast, the closely related 4-bromo-3-methoxy-1H-indazole positional isomer (CAS 938061-94-0) and 5-iodo-3-methoxy-1H-indazole analog are less broadly stocked with consistent purity documentation from major suppliers, potentially introducing additional quality verification burden in procurement workflows .

Analytical Chemistry Quality Control Synthetic Intermediate Procurement

Analytical Characterization: 1H NMR Spectral Fingerprint at 400 MHz in CDCl3

5-Bromo-3-methoxy-1H-indazole has a published 1H NMR spectrum acquired at 400 MHz in CDCl3, providing a verifiable spectral fingerprint for identity confirmation . The methoxy proton singlet appears at approximately δ 4.1 ppm, with aromatic protons resonating between δ 7.0-7.9 ppm, and the indazole N-H proton appears as a broad singlet at approximately δ 10.0-11.0 ppm. This spectral reference serves as a documented benchmark for compound authentication. While the 5-chloro analog and unsubstituted 3-methoxy-1H-indazole are also analytically characterized, the bromine substitution at C5 produces distinct chemical shift perturbations in the aromatic region due to bromine's unique electronegativity and anisotropic effects compared to other halogens, enabling unambiguous differentiation via NMR .

Analytical Characterization NMR Spectroscopy Quality Verification

Synthetic Utility: Regioselective N-Protection of 5-Bromoindazole Scaffolds

The 5-bromoindazole core, which includes 5-bromo-3-methoxy-1H-indazole, can undergo regioselective protection under defined acidic or thermodynamic conditions [1]. Under mildly acidic conditions (p-TSA, DCM, room temperature), protection occurs regioselectively at the N-2 position using 3,4-dihydropyran, whereas thermodynamic conditions drive protection to the N-1 position [1]. This regiochemical control is critical for subsequent Buchwald-Hartwig amination reactions, where protected 5-bromoindazoles participate effectively in coupling with diverse amines [1]. This represents a specific, documented synthetic pathway for derivatizing the 5-bromoindazole scaffold that has been validated experimentally, whereas alternative halogenated indazoles at different positions (e.g., 4-bromo or 6-bromo isomers) may exhibit altered regioselectivity profiles requiring separate optimization [2].

Synthetic Methodology Medicinal Chemistry Building Block Reactivity

CYP Enzyme Interaction: 5-Bromo-3-methoxy-1H-indazole as a CYP1A2 Inhibitor

5-Bromo-3-methoxy-1H-indazole has been identified as an inhibitor of cytochrome P450 enzymes, with particular activity against CYP1A2 . CYP1A2 is a key hepatic enzyme responsible for the metabolism of numerous clinically relevant drugs including caffeine, theophylline, clozapine, and tacrine. The compound's mechanism involves binding to the active site of CYP1A2, which can alter the metabolism of co-administered drugs . This CYP inhibition profile is distinct from other indazole derivatives that may preferentially inhibit different CYP isoforms or exhibit broader inhibition spectra. Notably, this property is specific to the 5-bromo-3-methoxy substitution pattern and represents a documented pharmacological feature not universally shared across all indazole analogs [1].

Drug Metabolism Pharmacokinetics CYP Inhibition

Application Scenarios for 5-Bromo-3-methoxy-1H-indazole: Where This Specific Scaffold Delivers Verified Value


Kinase Inhibitor Medicinal Chemistry Campaigns Requiring C5 Diversification via Suzuki-Miyaura Coupling

In medicinal chemistry programs targeting kinases, the indazole core frequently serves as a hinge-binding motif. 5-Bromo-3-methoxy-1H-indazole provides an ideal entry point for C5 diversification via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. The bromine atom at C5 offers optimal reactivity for oxidative addition with Pd(0) catalysts—more reactive than the chloro analog (which may require more forcing conditions or specialized ligands) yet avoids the cost, light-sensitivity, and potential dehalogenation issues associated with the iodo analog. The 3-methoxy group simultaneously modulates the electronic character of the indazole ring while providing a hydrogen-bond acceptor that can influence binding orientation in the ATP-binding pocket . This combination makes 5-bromo-3-methoxy-1H-indazole particularly suitable for generating focused libraries of C5-aryl/heteroaryl indazole derivatives for SAR exploration in kinase programs where both hinge-binding and C5 exit vector optimization are required [1].

Analytical Reference Standard for LC-MS and NMR Method Development

The compound's well-documented analytical profile—including 400 MHz 1H NMR spectral data in CDCl3, published InChIKey (ABWHVHBGFZUYAA-UHFFFAOYSA-N), and commercial availability at ≥97% purity with certificate of analysis documentation—positions 5-bromo-3-methoxy-1H-indazole as a reliable reference standard for analytical method development [1]. The bromine atom provides a distinctive isotopic pattern (approximately 1:1 ratio of M and M+2 peaks) in mass spectrometry, facilitating unambiguous identification in complex mixtures. This property is particularly valuable when developing LC-MS methods for monitoring reaction progress or assessing purity of synthetic intermediates where brominated indazole scaffolds are employed .

Synthetic Intermediate for Protected Indazole Building Blocks in Parallel Synthesis

Researchers engaged in parallel synthesis or library production can leverage the documented regioselective protection chemistry of the 5-bromoindazole scaffold [1]. Using the protocol validated for 5-bromo-1H-indazole—treatment with 3,4-dihydropyran and catalytic p-TSA in dichloromethane—N-2 protected intermediates can be generated regioselectively under mild conditions [1]. These protected intermediates then serve as substrates for Buchwald-Hartwig amination reactions, enabling the installation of diverse amine fragments at the C5 position [1]. This two-step sequence (protection followed by C-N coupling) provides a modular approach to generating structurally diverse indazole derivatives without requiring de novo optimization of reaction conditions for each analog, thereby increasing synthetic throughput in medicinal chemistry workflows [1].

Drug Metabolism and CYP Interaction Studies

The documented CYP1A2 inhibitory activity of 5-bromo-3-methoxy-1H-indazole makes this compound relevant for studies investigating drug-drug interaction potential or CYP-mediated metabolism [1]. Researchers developing indazole-based lead compounds can use this scaffold as a reference point for understanding how C5-bromo and C3-methoxy substitution influences CYP isoform selectivity. In hit-to-lead optimization campaigns, this information may inform medicinal chemistry strategies when CYP inhibition liabilities need to be mitigated through structural modification [1]. Additionally, the compound may serve as a tool molecule in assay development for CYP1A2 activity screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-methoxy-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.